molecular formula C22H21ClN2O4S B258969 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide

Cat. No. B258969
M. Wt: 444.9 g/mol
InChI Key: DNXMMDSVBLTGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, also known as CBM-588, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound is a benzamide derivative and has been shown to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and cancer. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties, which makes it a promising compound for the treatment of inflammatory bowel disease and cancer. Additionally, the synthesis method for 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
One limitation of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is the lack of understanding of its mechanism of action. The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide are not well understood, which could limit its use in clinical settings.

Future Directions

There are several future directions for the study of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to further study its mechanism of action. Understanding the mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide could lead to the development of more effective treatments for inflammatory bowel disease and cancer. Additionally, further studies could be conducted to determine the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, which could help to determine its safety for clinical use.
Another future direction is to study the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in combination with other compounds. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties, and combining it with other compounds could lead to more effective treatments for these diseases. Additionally, further studies could be conducted to determine the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases.
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is a promising compound that has been studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit the activation of NF-κB. Further studies are needed to determine its mechanism of action, potential side effects, and potential use in combination with other compounds.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 4-chlorobenzylamine with N-(2-methoxyphenyl)-4-nitrobenzamide in the presence of sodium hydride and dimethyl sulfoxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. This synthesis method has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.

Scientific Research Applications

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease (IBD). 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-6-4-3-5-20(21)24-22(26)17-9-13-19(14-10-17)25(30(2,27)28)15-16-7-11-18(23)12-8-16/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

DNXMMDSVBLTGLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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